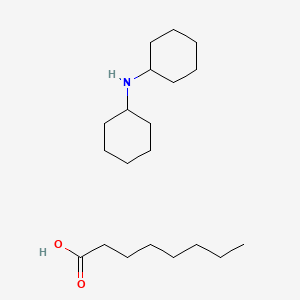

Dicyclohexylamine octanoate

Description

Contextualization within Amine Salt Chemistry

Amine salts are a class of organic compounds formed from the reaction of an amine and an acid. eschemy.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H+) from the acid, forming an ammonium (B1175870) cation and a corresponding anion from the acid. Dicyclohexylamine (B1670486) octanoate (B1194180) is a classic example of this, resulting from the protonation of dicyclohexylamine by octanoic acid. nih.govgoogle.com

The Amine: Dicyclohexylamine (DCHA) is a secondary amine consisting of an amine functional group attached to two cyclohexyl rings. chemicalbook.com It is a colorless to pale yellow liquid with a characteristic fishy odor and is classified as an organic base. wikipedia.orgnih.gov While only slightly soluble in water, it dissolves readily in many organic solvents. chemicalbook.comwikipedia.org Its basic nature and the steric bulk of the cyclohexyl groups are key features that influence the properties of its salts.

The Acid: Octanoic Acid (Caprylic Acid) is a saturated fatty acid with an eight-carbon chain. nih.govnih.gov It acts as the proton donor in the salt formation.

The resulting salt, dicyclohexylamine octanoate, combines the bulky, non-polar dicyclohexylammonium (B1228976) cation with the medium-chain carboxylate anion. This structure imparts specific physical and chemical properties, such as its utility as a surfactant, emulsifier, and corrosion inhibitor, which are common applications for amine salts derived from fatty acids. eschemy.comatamanchemicals.com

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | This compound | Dicyclohexylamine | Octanoic Acid |

| IUPAC Name | dicyclohexylazanium;octanoate nih.gov | N-Cyclohexylcyclohexanamine wikipedia.orgnih.gov | Octanoic acid nih.gov |

| CAS Number | 15816-71-4 scimplify.comnih.gov | 101-83-7 chemicalbook.comunivarsolutions.com | 124-07-2 |

| Molecular Formula | C20H39NO2 ontosight.aiscimplify.com | C12H23N chemicalbook.comwikipedia.org | C8H16O2 nih.gov |

| Molar Mass | 325.5 g/mol nih.gov | 181.32 g/mol chemicalbook.com | 144.21 g/mol nih.gov |

| Appearance | - | Colorless to pale yellow liquid chemicalbook.comwikipedia.org | Oily liquid |

| Boiling Point | - | 256 °C chemicalbook.com | 239.7 °C |

| Melting Point | - | -2 to -0.1 °C chemicalbook.comnih.gov | 16.7 °C |

| Density | - | 0.912 g/cm³ at 20 °C sigmaaldrich.com | 0.91 g/cm³ |

Significance in Contemporary Chemical Science and Engineering Research

This compound is a subject of significant interest in chemical science and engineering, primarily due to its effectiveness in material protection and formulation enhancement.

Corrosion Inhibition: A major application of this compound is as a corrosion inhibitor, particularly as a vapor phase corrosion inhibitor (VCI). researchgate.netgoogle.com VCIs are compounds that can transition into a gaseous state and form a thin, protective molecular layer on metal surfaces, preventing corrosion even in harsh environments. ontosight.aigoogle.com Organic inhibitors function by adsorbing onto the metal, which blocks both anodic (metal dissolution) and cathodic (reduction) reactions that drive the corrosion process. mdpi.com Research has shown that dicyclohexylamine salts are effective for this purpose. google.com The compound is often incorporated into materials like protective films or coatings to protect metal products during storage and transport. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Various Amine Salts

| Compound | Corrosion Inhibition (%) |

| This compound | 78 vulcanchem.com |

| Cyclohexylamine (B46788) decanoate | 65 vulcanchem.com |

| Benzylamine octanoate | 55 vulcanchem.com |

Lubricant and Fuel Additives: In the field of chemical engineering, dicyclohexylamine and its salts are used as additives for fuels and lubricating oils. univarsolutions.comsimagchem.com In lubricants and metalworking fluids, amines like DCHA act as pH stabilizers, maintaining an alkaline environment that helps prevent acid-induced corrosion. ulprospector.com The long hydrocarbon chain from the octanoate portion of the molecule can enhance lubricity and solubility within the non-polar base oils.

Polymer and Plastic Additives: this compound also serves as an additive in the manufacturing of plastics. ontosight.ai It can be used to modify and enhance the physical properties of the final polymer product. ontosight.ai The parent amine, dicyclohexylamine, is a known precursor for producing antioxidants and vulcanization accelerators in the rubber industry, highlighting the broader utility of this chemical family in polymer science. wikipedia.org

Intermediate in Organic Synthesis: Dicyclohexylamine itself is a versatile intermediate in organic synthesis, used to prepare a wide range of products including insecticides, catalysts, and preservatives. eschemy.comatamanchemicals.com The formation of its octanoate salt is a specific application within this context, often used to purify or isolate other chemical compounds. atamanchemicals.com For example, dicyclohexylamine has been used to develop specialized palladium catalysts for cross-coupling reactions, a cornerstone of modern synthetic chemistry. sigmaaldrich.com

Properties

CAS No. |

15816-71-4 |

|---|---|

Molecular Formula |

C20H39NO2 |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;octanoic acid |

InChI |

InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10) |

InChI Key |

HFNYKMJSBDPKSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Related CAS |

15816-71-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dicyclohexylamine Octanoate

Precursor Synthesis: Dicyclohexylamine (B1670486) Production Pathways

The industrial production of dicyclohexylamine (DCHA) relies on several well-established chemical routes, primarily involving catalytic hydrogenation and reductive amination.

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a primary method for the synthesis of dicyclohexylamine, typically starting from aromatic compounds. This process involves the addition of hydrogen (H₂) across the double bonds of an aromatic ring in the presence of a metal catalyst at elevated temperature and pressure.

One common pathway is the hydrogenation of aniline (B41778). This reaction can be performed using various catalysts, with ruthenium and palladium being particularly effective. However, this method often yields a mixture of cyclohexylamine (B46788) and dicyclohexylamine, requiring subsequent separation. A more direct, one-step method involves the catalytic hydrogenation of nitrobenzene. By carefully selecting the catalyst and reaction conditions, both cyclohexylamine and dicyclohexylamine can be generated. Another approach involves the concurrent hydrogenation and condensation of a mixture of aniline and phenol (B47542) using a palladium catalyst. This method can produce high yields of dicyclohexylamine by leveraging both starting materials in the formation of the final product.

Table 1: Catalytic Hydrogenation Methods for Dicyclohexylamine Synthesis

| Starting Material(s) | Catalyst | Temperature (°C) | Pressure (MPa) | Key Findings |

|---|---|---|---|---|

| Aniline | Ruthenium and/or Palladium | Not specified | Not specified | Produces a mixture of cyclohexylamine and dicyclohexylamine. |

| Nitrobenzene | Pd/CNTs or Pd-Ni/CNTs | 100-140 | 2-4 | A one-step process to generate both cyclohexylamine and dicyclohexylamine. |

| Aniline and Phenol | Palladium on charcoal | 100-200 | ≥ 0.83 (120 psi) | High-yield synthesis through concurrent hydrogenation and condensation. |

| Diphenylamine (B1679370) | Ruthenium | Not specified | High pressure | A direct route via pressure hydrogenation. |

Reductive Amination Strategies

Reductive amination is another versatile and widely used strategy for preparing dicyclohexylamine. This method involves the reaction of a carbonyl compound, typically cyclohexanone (B45756), with an amine source in the presence of a reducing agent.

The reaction can proceed by treating cyclohexanone with ammonia, which serves as the nitrogen source. The intermediate imine is then reduced to form a mixture of cyclohexylamine and dicyclohexylamine. A more direct route to dicyclohexylamine involves the reductive amination of cyclohexanone with cyclohexylamine itself. This reaction essentially adds a second cyclohexyl group to the nitrogen atom of cyclohexylamine. Various reducing agents can be employed, with catalytic hydrogenation (using H₂ and a metal catalyst) being common in industrial settings.

| Starting Materials | Amine Source | Reducing Agent/Catalyst | Temperature (°C) | Pressure (atm) |

| Cyclohexanone | Ammonia | H₂ / Acidic metal catalysts | 150-350 | 18-200 |

| Cyclohexanone | Cyclohexylamine | H₂ / Palladium on carbon | Not specified | ~0.0005 (4 mm Hg) |

Other Established Synthetic Approaches for Dicyclohexylamine

Beyond the primary routes of catalytic hydrogenation and reductive amination, other methods for synthesizing dicyclohexylamine have been developed.

One such method is the pressure hydrogenation of diphenylamine using a ruthenium catalyst. This approach directly converts the diarylamine precursor into the corresponding dicycloalkylamine. Another specialized process is the catalytic disproportionation of cyclohexylamine. In this reaction, carried out in the gas phase over a heterogeneous catalyst, two molecules of cyclohexylamine react to form one molecule of dicyclohexylamine and one molecule of ammonia.

Formation of Dicyclohexylamine Octanoate (B1194180)

The synthesis of dicyclohexylamine octanoate is achieved through a direct acid-base reaction between its constituent precursors, dicyclohexylamine and octanoic acid.

Acid-Base Neutralization Reactions with Octanoic Acid

Dicyclohexylamine is a secondary amine and acts as an organic base, while octanoic acid (also known as caprylic acid) is a carboxylic acid. When mixed, the lone pair of electrons on the nitrogen atom of dicyclohexylamine accepts a proton (H⁺) from the carboxylic acid group of octanoic acid. This proton transfer results in the formation of the dicyclohexylammonium (B1228976) cation and the octanoate anion, which are held together by electrostatic attraction to form the ionic salt, this compound.

The reaction is a straightforward neutralization:

C₁₂H₂₃N (Dicyclohexylamine) + C₈H₁₆O₂ (Octanoic Acid) → [C₁₂H₂₃NH]⁺[C₈H₁₅O₂]⁻ (this compound)

This type of salt formation is common for N-protected amino acids, where dicyclohexylamine is often used to form stable, crystalline salts that are easier to handle and purify.

Optimization of Reaction Conditions for Salt Formation

The efficient formation and isolation of pure this compound salt depend on the careful optimization of several reaction parameters. The goal is typically to maximize the yield of the crystalline salt while minimizing impurities.

Stoichiometry : The reaction involves a 1:1 molar ratio of the acid and base. Precise control of the stoichiometry is crucial to ensure complete conversion and avoid contamination of the final product with unreacted starting materials.

Solvent Selection : The choice of solvent is critical. An ideal solvent should fully dissolve both dicyclohexylamine and octanoic acid at an elevated temperature but have low solubility for the resulting salt at a lower (or ambient) temperature. This differential solubility facilitates the crystallization or precipitation of the product upon cooling, allowing for easy isolation by filtration. Non-polar or moderately polar aprotic solvents are often employed for this purpose.

Temperature : The reaction is typically exothermic. The initial mixing may be performed at room temperature or with gentle heating to ensure a homogeneous solution. Subsequently, a controlled cooling process is often initiated to induce crystallization. The rate of cooling can affect the crystal size and purity of the final product.

Concentration : The concentration of the reactants in the chosen solvent influences the efficiency of crystallization. If the solution is too dilute, the yield will be low as the product may remain in solution. Conversely, if it is too concentrated, it may lead to the rapid precipitation of an amorphous solid or the inclusion of impurities within the crystal lattice.

Product Isolation and Purification : After crystallization, the solid salt is typically isolated by vacuum filtration. The collected solid is then washed with a small amount of cold solvent to remove any residual soluble impurities from the surface of the crystals. Further purification can be achieved by recrystallization if necessary. The product is then dried under a vacuum to remove any remaining solvent.

Derivatization and Functionalization of this compound

This compound, as a salt of a secondary amine and a carboxylic acid, possesses distinct reactivity centered on the ionic bond between the dicyclohexylammonium cation and the octanoate anion. Chemical transformations and derivatizations primarily involve reactions that target these two constituent components.

Chemical Modification Strategies

The principal strategy for the chemical modification of this compound involves the dissociation of the salt to liberate the free amine (dicyclohexylamine) and the carboxylic acid (octanoic acid). This separation allows for subsequent, independent functionalization of each molecule.

Dissociation of the Ammonium (B1175870) Salt: The most direct chemical modification is the reversal of the salt formation. This is typically achieved by treating the this compound salt with a stronger acid. For instance, a procedure analogous to the liberation of N-protected amino acids from their dicyclohexylammonium (DCHA) salts can be employed. Treatment with an aqueous solution of an acid like 10% phosphoric acid will protonate the octanoate anion and break the ionic bond, leading to the formation of free octanoic acid and the corresponding dicyclohexylammonium phosphate (B84403) salt. The free octanoic acid can then be separated from the aqueous phase by extraction with an organic solvent like ethyl acetate (B1210297) or diethyl ether. The use of phosphoric or sulfuric acid is often preferred over hydrochloric acid, as dicyclohexylammonium chloride has low solubility, which could complicate the separation process.

Subsequent Functionalization: Once liberated, the individual components can undergo a wide range of chemical transformations:

Reactions of Octanoic Acid: The recovered octanoic acid can be converted into various derivatives. A common transformation is esterification. For example, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can convert octanoic acid into esters under mild, non-acidic conditions. This method is effective for reacting carboxylic acids with a wide variety of alcohols, including those that are sterically hindered or acid-sensitive.

Reactions of Dicyclohexylamine: The free dicyclohexylamine is a versatile chemical intermediate. It can be used in the synthesis of antioxidants for plastics, vulcanization accelerators for rubber (such as N,N'-dicyclohexylbenzothiazole-2-sulfenamide), and corrosion inhibitors. It also serves as a reactant in the formation of other organic compounds and metal complexes used as catalysts.

Synthesis of Related Dicyclohexylamine Carboxylate Salts

The synthesis of dicyclohexylamine carboxylate salts, including the octanoate salt, is generally achieved through a straightforward acid-base neutralization reaction. This involves combining dicyclohexylamine, an organic base, with a selected carboxylic acid in a suitable solvent.

The general reaction is as follows:

(C₆H₁₁)₂NH + R-COOH → [(C₆H₁₁)₂NH₂]⁺[R-COO]⁻

The reaction is typically exothermic and results in the formation of the corresponding dicyclohexylammonium carboxylate salt. The product can often be isolated as a crystalline solid, which is advantageous for purification, especially if the parent carboxylic acid is an oil or difficult to crystallize. This method is widely applicable for forming salts with various carboxylic acids, as detailed in the table below.

Synthesis of Various Dicyclohexylamine Carboxylate Salts

| Carboxylic Acid Name | Carboxylic Acid Formula | Resulting Dicyclohexylamine Salt Name |

|---|---|---|

| Acetic Acid | CH₃COOH | Dicyclohexylamine acetate |

| Propanoic Acid | CH₃CH₂COOH | Dicyclohexylamine propanoate |

| Benzoic Acid | C₆H₅COOH | Dicyclohexylamine benzoate |

| Lauric Acid (Dodecanoic Acid) | CH₃(CH₂)₁₀COOH | Dicyclohexylamine laurate |

| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | Dicyclohexylamine cyclohexanecarboxylate |

| Palmitic Acid (Hexadecanoic Acid) | CH₃(CH₂)₁₄COOH | Dicyclohexylamine palmitate |

Mechanistic Research on Dicyclohexylamine Octanoate in Chemical Processes

Catalytic Roles and Reaction Mechanism Elucidation

The catalytic activity of dicyclohexylamine (B1670486) octanoate (B1194180) can be inferred from the known catalytic applications of dicyclohexylamine and octoate salts. Dicyclohexylamine itself is utilized as a catalyst, particularly in the formation of flexible polyurethane foams wikipedia.org. Furthermore, metal complexes derived from dicyclohexylamine are employed as catalysts in paints and inks eschemy.com.

Homogeneous Catalysis: In a homogeneous catalytic system, dicyclohexylamine octanoate would be dissolved in the reaction medium. The dicyclohexylammonium (B1228976) cation could act as a proton source or engage in hydrogen bonding, while the octanoate anion could function as a base or a nucleophile. The bulky nature of the dicyclohexyl groups can introduce steric hindrance, potentially influencing the stereoselectivity of a reaction. While specific studies on this compound are not prevalent, the use of amine salts in various organic reactions suggests its potential to act as a phase transfer catalyst or an ionic liquid, facilitating reactions between immiscible reactants.

Heterogeneous Catalysis: For heterogeneous applications, this compound could be immobilized on a solid support. This approach would combine the catalytic functionalities of the ion pair with the benefits of easy separation and catalyst recycling. The octanoate part of the molecule, with its hydrocarbon chain, could influence the surface properties of the catalyst support, potentially creating a more hydrophobic environment that could be advantageous for certain organic transformations.

The mechanistic pathways by which this compound might facilitate reactions are likely twofold, involving both the cationic and anionic components.

Proton Transfer and General Base Catalysis: The octanoate anion can act as a general base, deprotonating a substrate to increase its nucleophilicity. The resulting dicyclohexylammonium cation can then act as a proton donor in a subsequent step, regenerating the catalyst.

Ion Pair Effects: The dicyclohexylammonium octanoate ion pair could influence the transition state of a reaction. The bulky and lipophilic nature of the cation could create a specific steric environment around the reactive center, potentially leading to enhanced selectivity.

Phase Transfer Catalysis: In biphasic systems, the lipophilic dicyclohexylammonium cation could transport the octanoate anion or other anionic reactants from an aqueous phase to an organic phase where the reaction occurs.

A plausible mechanistic pathway could involve the initial deprotonation of a reactant by the octanoate anion, followed by the coordination of the activated species to a metal center in a coupling reaction. The dicyclohexylammonium cation could then play a role in the subsequent steps by influencing the geometry of the transition state or by facilitating the release of the product.

This compound as a Chemical Reagent and Intermediate

Dicyclohexylamine is widely recognized as an intermediate in organic synthesis, used in the production of various chemicals, including dye intermediates, rubber vulcanization accelerators, and corrosion inhibitors eschemy.comoecd.org. As a salt, this compound can serve as a convenient source of either dicyclohexylamine or octanoic acid in a reaction. For instance, in peptide synthesis, dicyclohexylammonium (DCHA) salts of N-protected amino acids are often used because they are crystalline and stable bachem.com. The free amino acid can be liberated from its DCHA salt before use in peptide synthesis bachem.com. Similarly, this compound could be used to introduce the dicyclohexylamino group or the octanoyl group into a molecule under specific reaction conditions.

The fatty acid salts of dicyclohexylamine have applications in the printing and textile industries due to their soap-like properties eschemy.com. This suggests that this compound could also function as a surfactant or emulsifying agent in certain chemical processes.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in scientific literature. However, general principles can be applied to understand the factors that would govern its reactivity.

Kinetic Studies: The rate of a reaction involving this compound would be influenced by several factors, including the concentration of the salt, the temperature, the solvent, and the nature of the other reactants. The steric bulk of the dicyclohexyl groups would likely have a significant impact on the reaction kinetics, potentially slowing down reactions that are sensitive to steric hindrance at the reaction center. The strength of the ionic bond between the dicyclohexylammonium cation and the octanoate anion would also play a role, as the dissociation of the ion pair may be a prerequisite for its participation in a reaction.

Below is a table summarizing the potential roles and characteristics of this compound based on the properties of its components.

| Feature | Potential Role/Characteristic of this compound |

| Catalysis | Potential as a homogeneous or heterogeneous catalyst. The cation can act as a proton source or phase transfer agent, while the anion can function as a base. |

| Organic Coupling Reactions | Could act as a base to facilitate reactions like Suzuki-Miyaura coupling. |

| Reaction Mechanisms | Facilitation through proton transfer, general base catalysis, and ion pair effects influencing transition states. |

| Chemical Reagent | Source of dicyclohexylamine or octanoic acid. Potential use as a surfactant or emulsifier. |

| Kinetics | Reaction rates would be influenced by steric hindrance from the dicyclohexyl groups and the strength of the ion pair. |

| Thermodynamics | The stability of the salt and any intermediates formed would influence the overall thermodynamics of the reaction. |

Advanced Analytical Methodologies for Dicyclohexylamine Octanoate Studies

Spectroscopic Applications in Reaction Monitoring and Structural Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of dicyclohexylamine (B1670486) octanoate (B1194180) and monitoring the progress of the neutralization reaction that forms the salt.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of dicyclohexylamine octanoate. In solution, the compound exists as an ion pair. 1H and 13C NMR spectra would display characteristic signals for both the dicyclohexylammonium (B1228976) cation and the octanoate anion.

For the dicyclohexylammonium cation, the proton on the nitrogen atom (N-H) would exhibit a chemical shift that is sensitive to the solvent environment and concentration, providing evidence of protonation. The signals corresponding to the methine and methylene (B1212753) protons of the two cyclohexyl rings would also be present, typically in the upfield region of the spectrum. chemicalbook.com

For the octanoate anion, the spectrum would show signals for the aliphatic chain, including a characteristic signal for the alpha-methylene group adjacent to the carboxylate group. The absence of a carboxylic acid proton signal (typically >10 ppm) and the shifts of the alpha- and beta-carbons in the 13C spectrum would confirm the deprotonated carboxylate state.

NMR is also invaluable for monitoring the acid-base reaction in real-time. By tracking the disappearance of the carboxylic acid proton signal from octanoic acid and the changes in chemical shifts of protons near the amine group of dicyclohexylamine, the formation of the salt can be quantitatively followed. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study through-space interactions between the dicyclohexylammonium and octanoate ions, providing insight into ion pairing and aggregation in solution.

Table 1: Predicted 1H NMR Chemical Shifts for this compound Components

| Component | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| Dicyclohexylammonium Cation | -CH- (Cyclohexyl) | 2.5 - 2.7 |

| -CH2- (Cyclohexyl) | 1.0 - 1.9 | |

| >NH2+ | Variable, solvent dependent | |

| Octanoate Anion | -CH2-COO- (α-position) | 2.1 - 2.3 |

| -CH2- (β-position) | 1.5 - 1.7 | |

| -(CH2)5- | 1.2 - 1.4 | |

| -CH3 | 0.8 - 1.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule and is highly effective for confirming the formation of this compound from its precursors. The IR spectrum of the salt is distinct from the spectra of the starting amine and carboxylic acid.

The key transformations observed are:

Disappearance of the Carboxylic Acid Band: The broad O-H stretching band of the octanoic acid's carboxyl group, typically found between 2500 and 3300 cm-1, disappears upon salt formation.

Appearance of Carboxylate Bands: Two strong and characteristic absorption bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO-) group. The asymmetric stretch is generally found in the 1650-1540 cm-1 region, while the symmetric stretch appears in the 1450-1360 cm-1 range. acs.orgspectroscopyonline.com

Changes in the N-H Region: The N-H stretching vibration of the free dicyclohexylamine (a sharp peak around 3300-3500 cm-1) is replaced by the broad and strong stretching bands of the secondary ammonium (B1175870) ion (>NH2+). This "ammonium band" is often a complex envelope of absorptions occurring between 3000 and 2700 cm-1. spectroscopyonline.com A characteristic NH2+ deformation (bending) vibration also appears in the 1620-1560 cm-1 region, which is a key indicator for secondary amine salts. cdnsciencepub.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Ammonium (>NH2+) | 3000 - 2700 | Strong, Broad |

| C-H Stretch | Aliphatic (CH2, CH3) | 2960 - 2850 | Strong |

| N-H Bend | Secondary Ammonium (>NH2+) | 1620 - 1560 | Medium |

| C=O Asymmetric Stretch | Carboxylate (COO-) | 1650 - 1540 | Strong |

| C=O Symmetric Stretch | Carboxylate (COO-) | 1450 - 1360 | Strong |

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dicyclohexylamine, the basic component of the salt. Since the salt exists as ions in solution, methods typically focus on quantifying the dicyclohexylamine cation.

Reversed-phase (RP-HPLC) is a common approach. In one method, dicyclohexylamine was quantified in beeswax using a reversed-phase gradient method. researchgate.net Because dicyclohexylamine lacks a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) can be employed. researchgate.net Alternatively, derivatization of the analyte can enhance sensitivity for UV or fluorescence detection. For instance, octanoic acid can be derivatized with p-bromophenacyl ester to achieve a detection limit of 0.5 mg/L with UV detection. nih.gov

Aqueous normal phase liquid chromatography has also been successfully used for the determination of dicyclohexylamine in beeswax, demonstrating high accuracy and precision. oup.com For the analysis of octanoic acid, mixed-mode or reversed-phase columns can be used with a mobile phase of acetonitrile (B52724) and water with an acid buffer, and detection at low UV wavelengths (210 nm). sielc.comsielc.com

Table 3: Example HPLC Conditions for Dicyclohexylamine and Octanoic Acid Analysis

| Analyte | Column Type | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Dicyclohexylamine | Aqueous Normal Phase | Acetonitrile/Water Gradient | MS/MS | oup.com |

| Dicyclohexylamine | C18 Reversed-Phase | Acetonitrile/Water Gradient | ELSD | researchgate.net |

| Octanoic Acid | Mixed-Mode (Primesep 100) | 50% Acetonitrile / 50% Water with 0.2% H3PO4 | UV (210 nm) | sielc.com |

| Octanoic Acid (derivatized) | Reversed-Phase | Not Specified | UV | nih.gov |

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile and cannot be analyzed directly by GC. However, GC is an excellent technique for analyzing its individual components, dicyclohexylamine and octanoic acid, should they be present as free species in a sample matrix or following a chemical derivatization or degradation step.

Dicyclohexylamine is a volatile liquid with a boiling point of 256°C and can be analyzed directly. restek.com Octanoic acid is also amenable to GC analysis, although its polarity can lead to peak tailing. creative-proteomics.com To improve chromatographic performance, octanoic acid is often converted to a more volatile, less polar derivative, such as a methyl ester (fatty acid methyl ester, FAME). iajps.com This derivatization is typically achieved through base-catalyzed (e.g., sodium methoxide) or acid-catalyzed (e.g., boron trifluoride) esterification. iajps.com Analysis is commonly performed using a capillary column, such as a DB-624 or a wax-type column, coupled with a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov

Table 4: Typical GC Parameters for Component Analysis

| Parameter | Dicyclohexylamine Analysis | Octanoic Acid (as methyl ester) Analysis |

|---|---|---|

| Column | Mid-polarity capillary (e.g., Rxi-5Sil MS) | Polar capillary (e.g., Stabilwax) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Temperature gradient (e.g., 100 °C to 240 °C) |

| Detector | FID or Mass Spectrometry (MS) | FID or Mass Spectrometry (MS) |

Mass Spectrometry for Mechanistic and Complex Mixture Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a premier technique for the sensitive and selective analysis of this compound. Due to the ionic nature of the compound, electrospray ionization (ESI) is the preferred ionization method, as it allows for the direct detection of the constituent ions from solution. oup.com

In positive ion mode, the dicyclohexylammonium cation would be detected at a mass-to-charge ratio (m/z) of 182.2. In negative ion mode, the octanoate anion would be detected at an m/z of 143.1.

LC-MS/MS provides exceptional selectivity and sensitivity for quantifying the dicyclohexylamine component in complex matrices like honey and beeswax. oup.comresearchgate.net In these studies, Multiple Reaction Monitoring (MRM) is used, where the precursor ion (e.g., m/z 182.2 for dicyclohexylamine) is selected and fragmented, and a specific product ion is monitored for quantification. This approach minimizes matrix interference and allows for very low limits of quantification, sometimes as low as 1 µg/kg. oup.com The use of a deuterated internal standard, such as d10-dicyclohexylamine, can compensate for matrix effects and improve quantitative accuracy. researchgate.net

MS is also a powerful tool for mechanistic studies. By monitoring the ions present in a reaction mixture over time, it is possible to identify intermediates and byproducts, providing insight into reaction pathways and kinetics.

Table 5: Mass Spectrometric Parameters for Dicyclohexylamine (DCH) Detection

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | oup.com |

| Capillary Voltage | 0.4 kV | oup.com |

| Precursor Ion (m/z) | 182.2 | researchgate.net |

| Product Ions (m/z) | 83.1, 100.1 | researchgate.net |

| Desolvation Temp. | 350 °C | oup.com |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of large and thermally labile molecules. While direct MALDI-MS studies specifically on this compound are not extensively documented, the principles of the technique and its application to similar organic salts and ammonium compounds provide a strong basis for its utility in this context.

Dicyclohexylamine itself has been utilized as a component of ionic liquid matrices in MALDI-MS for bacterial analysis, highlighting its compatibility with the technique sigmaaldrich.com. The analysis of organic salts by MALDI-MS is an established practice, with the choice of matrix being a critical factor for successful ionization and detection researchgate.netrsc.org. For instance, studies on quaternary ammonium salts have demonstrated the effectiveness of specialized matrices, such as a composite of sodium alginate and a covalent organic framework (Tp-DHBD), to enhance the detection of these compounds through improved enrichment and energy transfer nih.gov.

The sensitivity of MALDI-MS for ammonium compounds can be significantly improved through the use of matrix additives. Research has shown that ammonium sulfate (B86663) can enhance the signal intensities of hydrophilic quaternary ammonium compounds by several hundred-fold in biological samples acs.org. Similarly, ammonium phosphate (B84403) monobasic has been used as a matrix additive to reduce matrix cluster formation and enhance peptide signals in MALDI-MS imaging nih.gov. These findings suggest that a carefully optimized MALDI-MS method, likely employing a suitable organic acid matrix or an ionic liquid matrix, could be effectively applied for the analysis of this compound.

Table 1: Potential MALDI-MS Matrices and Additives for Organic Salt Analysis

| Matrix/Additive | Analyte Class | Key Findings |

|---|---|---|

| Dicyclohexylamine | - (as ionic liquid matrix component) | Used for bacterial analysis by MALDI-MS. sigmaaldrich.com |

| Sodium Alginate & Tp-DHBD COF | Quaternary Ammonium Salts | Enhances detection through analyte enrichment and efficient energy transfer. nih.gov |

| Ammonium Sulfate | Hydrophilic Quaternary Ammonium Compounds | Significantly increases signal intensities in biological homogenates. acs.org |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. chemijournal.comresearchgate.netijnrd.org For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Given that dicyclohexylamine is a volatile compound, GC-MS is a suitable method for its detection and quantification. The Organization for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) for dicyclohexylamine mentions the use of GC/MS for determining its concentration in various test media oecd.org. The analysis would involve the separation of dicyclohexylamine from the sample matrix on a GC column, followed by its ionization and detection by a mass spectrometer. For this compound, analysis would likely proceed by targeting the dicyclohexylamine moiety after appropriate sample preparation, which may include extraction and derivatization to improve volatility and chromatographic performance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. A validated LC-MS/MS method has been developed for the confirmation and quantification of trace levels of dicyclohexylamine in honey. This method utilizes a C18 analytical column for chromatographic separation and electrospray ionization (ESI) in positive ion mode for detection researchgate.netoup.com. The use of a deuterium-labeled internal standard (d10-DCH) was employed to compensate for matrix effects researchgate.net. Such a method could be readily adapted for the analysis of this compound, allowing for the sensitive and specific quantification of the dicyclohexylamine cation.

Table 2: Parameters for LC-MS/MS Analysis of Dicyclohexylamine

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | ||

| Column | C18 Analytical Column | researchgate.net |

| Mobile Phase A | 2 mM ammonium formate (B1220265) in water with 0.1% formic acid | oup.com |

| Mobile Phase B | 2 mM ammonium formate in 95:5 (v:v) acetonitrile:water with 0.1% formic acid | oup.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | oup.com |

| Capillary Voltage | 0.4 kV | oup.com |

| Desolvation Temperature | 350°C | oup.com |

Development of Novel Analytical Probes and Detection Systems Utilizing this compound

The development of novel analytical probes and detection systems is a burgeoning area of research aimed at creating highly selective and sensitive tools for the detection of specific analytes. While there are no specific reports on analytical probes directly utilizing this compound, the chemical properties of its constituent parts, particularly the secondary amine functionality of dicyclohexylamine, make it a candidate for incorporation into such systems.

Saturated cyclic amines are valuable building blocks in the synthesis of biologically and synthetically important molecules. mdpi.comrsc.org The nucleophilic nature of the secondary amine in dicyclohexylamine could be exploited for the design of chemosensors. For instance, fluorescent probes for the detection of organic amines have been developed based on the nucleophilic addition of the amine to an α,β-unsaturated system, which interrupts π-conjugation and leads to a change in the fluorescence signal researchgate.net.

Furthermore, research into novel probes for the chiral discrimination of amines showcases the potential for developing highly specific sensors. A recently developed 19F-labeled probe has demonstrated the ability to distinguish between enantiomers of acyclic secondary amines using 19F NMR spectroscopy acs.org. This approach, which relies on the interaction between the probe and the amine, could potentially be adapted for the development of probes targeting cyclic secondary amines like dicyclohexylamine.

The octanoate portion of the molecule, a long-chain carboxylate, could also play a role in the design of detection systems, for example, by influencing the lipophilicity and membrane permeability of a potential probe molecule. The development of such probes would likely involve the synthesis of a derivative of dicyclohexylamine that incorporates a signaling moiety, such as a fluorophore, whose properties change upon interaction with a target analyte or environment.

Theoretical and Computational Investigations of Dicyclohexylamine Octanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. northwestern.edu These methods can provide valuable information about bond energies, molecular orbitals, and reaction pathways.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool for studying the mechanisms of organic reactions by locating reactants, intermediates, transition states, and products along reaction pathways. nih.gov For dicyclohexylamine (B1670486) octanoate (B1194180), DFT calculations could be employed to explore its formation from dicyclohexylamine and octanoic acid, as well as its potential decomposition or reaction pathways with other molecules.

DFT studies can elucidate the energetics of different reaction mechanisms, such as concerted versus stepwise pathways. nih.govpku.edu.cn For instance, the proton transfer from octanoic acid to dicyclohexylamine could be modeled to determine the activation energy and the structure of the transition state. Furthermore, DFT can be used to calculate the reaction energies and barrier heights for various potential reactions involving dicyclohexylamine octanoate. The choice of the functional and basis set is crucial for obtaining accurate results, and various options are available to balance computational cost and accuracy. nih.gov

Table 1: Hypothetical DFT-Calculated Reaction Energies for this compound Formation

| Reaction Pathway | Functional | Basis Set | Calculated ΔG (kcal/mol) |

|---|---|---|---|

| Concerted Proton Transfer | B3LYP | 6-311G(d,p) | -15.2 |

| Stepwise with Intermediate | M06-2X | def2-TZVP | -12.8 |

| Solvent-Assisted Proton Transfer | B3LYP-D3 | 6-311+G(d,p) | -18.5 |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. dntb.gov.ua These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of molecular properties. For this compound, ab initio calculations could be used to determine its optimized geometry, vibrational frequencies, and electronic properties like dipole moment and polarizability.

These methods are also well-suited for studying intermolecular interactions. For example, the strength and nature of the hydrogen bonding between the dicyclohexylammonium (B1228976) cation and the octanoate anion could be accurately calculated. This information is crucial for understanding the stability of the ion pair and its behavior in different environments. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for less expensive computational approaches. dntb.gov.ua

Molecular Dynamics Simulations for Solvent Effects and Self-Assembly

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, diffusion, and self-assembly. nih.gov

For this compound, MD simulations would be particularly useful for investigating the influence of solvents on its structure and interactions. Simulations in different solvents could reveal how the solvent molecules solvate the ionic pair and affect the strength of the interaction between the dicyclohexylammonium and octanoate ions. Furthermore, MD simulations can be used to study the self-assembly of this compound molecules into larger aggregates, such as micelles. nih.govmdpi.com These simulations can provide information on the critical micelle concentration (CMC), the size and shape of the aggregates, and the orientation of the molecules within the aggregates. mdpi.com

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound Self-Assembly

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Temperature | 298 K |

| Pressure | 1 bar |

| Simulation Time | 200 ns |

| Number of this compound Molecules | 100 |

| Number of Water Molecules | 10000 |

Computational Modeling of Supramolecular Interactions

Computational modeling plays a crucial role in understanding and predicting the behavior of supramolecular systems, which are complex chemical systems made up of more than one molecule. nih.gov Supramolecular chemistry focuses on the non-covalent interactions that hold these assemblies together. researchgate.net For this compound, computational modeling can be used to investigate the various non-covalent interactions that govern its self-assembly and its interactions with other molecules.

These models can explore the interplay of hydrogen bonding, electrostatic interactions, and van der Waals forces in the formation of larger structures. By understanding these interactions, it is possible to predict how changes in the molecular structure of this compound or its environment will affect its supramolecular behavior. mdpi.com

In Silico Design and Prediction of this compound-Related Systems

In silico design refers to the use of computational methods to design and evaluate new molecules and materials before they are synthesized in the laboratory. This approach can significantly accelerate the discovery of new materials with desired properties. nih.gov In the context of this compound, in silico methods could be used to design new derivatives with enhanced properties.

For example, by modifying the alkyl chain of the octanoate or the cyclohexyl rings of the dicyclohexylamine, it may be possible to tune the self-assembly properties of the molecule. Computational screening of a virtual library of related compounds could identify promising candidates for synthesis and experimental testing. Quantum machine learning (QML) approaches, which combine quantum mechanics with machine learning, are emerging as powerful tools for the high-throughput screening of chemical compounds. nih.gov

Research Applications and Emerging Areas for Dicyclohexylamine Octanoate

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The formation of dicyclohexylamine (B1670486) octanoate (B1194180) from its precursors is, in itself, a simple example of molecular recognition, where the acidic proton of octanoic acid is transferred to the basic nitrogen atom of dicyclohexylamine, leading to the formation of an ion pair.

While there is a lack of specific studies detailing dicyclohexylamine octanoate as a host or guest molecule, the principles of host-guest chemistry suggest potential roles. The dicyclohexylammonium (B1228976) cation could potentially act as a guest, encapsulated within a larger host molecule with a negatively charged or polar cavity. Conversely, the octanoate anion, with its flexible hydrocarbon tail, could bind to host molecules possessing a hydrophobic pocket. The formation of such host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, ion pairing, and van der Waals forces.

The ionic nature of this compound makes it a building block for the self-assembly of more complex supramolecular architectures. The electrostatic attraction between the dicyclohexylammonium cation and the octanoate anion is the primary driving force for the formation of ion pairs. These ion pairs can then further organize through weaker non-covalent interactions. The bulky, non-polar cyclohexyl groups of the cation and the hydrocarbon tail of the octanoate anion can engage in hydrophobic interactions, leading to the formation of aggregates such as micelles or vesicles in polar solvents. In non-polar solvents, reverse micelles might be formed. The specific architecture of the self-assembled structures would be dependent on factors such as solvent polarity, temperature, and concentration.

Contributions to Green Chemistry Research

Green chemistry is a framework of chemical principles aimed at reducing the environmental impact of chemical processes. This includes the development of environmentally benign synthetic processes and sustainable analytical methods.

This compound has the potential to be utilized as a protic ionic liquid. Ionic liquids are salts with low melting points that are often touted as green solvents due to their low vapor pressure, which reduces air pollution. The formation of an ionic liquid from dicyclohexylamine and octanoic acid would involve a simple, atom-economical acid-base neutralization reaction. As a reaction medium, it could offer a non-volatile alternative to traditional organic solvents. Furthermore, dicyclohexylamine itself is used as a catalyst in certain reactions, and its immobilization as a salt could facilitate catalyst recycling, a key principle of green chemistry.

| Potential Green Chemistry Application | Description |

| Protic Ionic Liquid | Formation of a low-volatility solvent through the reaction of dicyclohexylamine and octanoic acid. |

| Catalyst Recycling | Immobilization of the amine catalyst as a salt to enable easier separation and reuse. |

In the realm of analytical chemistry, there is a continuous drive to develop methods that use smaller amounts of less hazardous reagents. While specific applications of this compound in this area are not documented, its properties suggest potential uses. For instance, as an ionic liquid, it could be employed as a stationary phase in gas chromatography or as a solvent for liquid-liquid microextraction, reducing the need for volatile organic solvents. A study on the determination of dicyclohexylamine in beeswax utilized aqueous normal phase liquid chromatography coupled with tandem mass spectrometry, highlighting the development of analytical methods for components of such salts in complex matrices. researchgate.net

Advanced Materials Research and Polymer Science

The properties of dicyclohexylamine and its salts suggest that this compound could find applications in the development of advanced materials and in polymer science.

Dicyclohexylamine and its derivatives are known to be effective corrosion inhibitors for various metals and alloys. researchgate.netalkylamines.comresearchgate.netgoogle.comconnectchemicals.com The mechanism of inhibition often involves the adsorption of the amine onto the metal surface, forming a protective film that prevents contact with corrosive agents. Dicyclohexylammonium salts, in particular, have been investigated as volatile corrosion inhibitors. It is plausible that this compound could also exhibit such properties, with the octanoate anion potentially contributing to the formation of a hydrophobic barrier.

In polymer science, dicyclohexylamine is used as a raw material for the production of vulcanization accelerators in the rubber industry. alkylamines.comwikipedia.orgoecd.org These accelerators are crucial for the cross-linking of polymer chains, which imparts strength and durability to rubber products. While this compound itself is not a direct accelerator, its synthesis from a key raw material highlights the industrial relevance of dicyclohexylamine in this sector. Furthermore, the use of dicyclohexylamine as a plasticizer has been reported, suggesting that the octanoate salt could also potentially function as a plasticizer, increasing the flexibility and processability of certain polymers. oecd.org

| Potential Application in Materials and Polymer Science | Function |

| Corrosion Inhibitor | Forms a protective layer on metal surfaces to prevent corrosion. |

| Plasticizer | Increases the flexibility and workability of polymeric materials. |

| Precursor for Polymer Additives | Dicyclohexylamine is a building block for vulcanization accelerators. |

Investigations in Polymer Additives and Precursors

While specific research on this compound as a polymer additive is not extensively documented, the known functions of its parent compounds suggest potential utility. Dicyclohexylamine is employed as an intermediate in the manufacturing of antioxidants for plastics, corrosion inhibitors, and plasticizers. netcheminc.comoecd.orgeschemy.com It is also a key component in producing vulcanization accelerators, which enhance the durability and strength of rubber compounds. connectchemicals.comgreenchemindustries.com

Octanoic acid serves as a precursor in the production of various esters and other industrially significant chemicals. nih.govresearchgate.net In polymer science, it can be incorporated into nanoparticles to help solubilize a range of materials. polysciences.com The formation of the this compound salt combines these functionalities, suggesting its potential as a multifunctional additive. It could theoretically act as a plasticizer to increase flexibility while simultaneously providing corrosion inhibition, a valuable property for polymers in contact with metals.

Role in Novel Material Synthesis and Functionalization

The application of this compound in the synthesis of new materials is an area of prospective research. The amine component, dicyclohexylamine, is used as a catalyst for flexible polyurethane foams. netcheminc.comeschemy.com The salt's thermal properties and reactivity could be harnessed in the synthesis of specialized polymers or functional coatings. The octanoate portion, with its eight-carbon chain, can influence solubility and miscibility with nonpolar polymer systems, potentially aiding in the creation of homogenous blends and composites with enhanced durability. greenchemindustries.com

Coordination Chemistry Studies Involving this compound Ligands

In the context of this compound, the octanoate anion is the component that typically acts as a ligand, binding to a central metal ion. libretexts.org A ligand is an ion or molecule that donates a pair of electrons to a central metal atom to form a coordination complex. libretexts.orgyoutube.com The dicyclohexylammonium cation serves as a counter-ion to balance the charge of the resulting complex.

Formation and Reactivity of Metal Complexes

The reactivity of metal complexes can involve ligand exchange, where one ligand is replaced by another, or redox reactions where the metal center changes its oxidation state. nih.govuvic.ca The specific properties of the octanoate ligand, such as its chain length and steric bulk, can influence the stability and reactivity of the resulting metal complex.

| Coordination Number | Geometry | Example Ions/Molecules |

|---|---|---|

| 4 | Tetrahedral | [CoBr₄]²⁻, Ni(CO)₄ libretexts.org |

| 4 | Square Planar | [Ni(CN)₄]²⁻, [PdCl₄]²⁻ libretexts.org |

| 6 | Octahedral | [Cr(NH₃)₆]³⁺, [Co(NH₃)₆]³⁺ libretexts.org |

Catalytic Applications of Coordination Compounds

Coordination compounds are frequently used as catalysts in chemical reactions. ijsrst.com The structure and electronic properties of the ligands surrounding the metal center can be adjusted to control the catalyst's activity and selectivity. ijsrst.com Metal-octanoate complexes, for example, could be investigated for catalytic activity in oxidation reactions. Studies have shown that rhodium and iridium complexes can be used for the oxidation of n-octane, with the ligands playing a crucial role in tuning the electron density around the metal and influencing the reaction's outcome. researchgate.net The catalytic performance of such compounds is critical in developing more efficient and selective chemical processes. ijsrst.com

Environmental Chemistry Research on Chemical Transformations and Fate

Understanding the environmental fate of this compound involves examining the behavior of its individual components. With a pKa of 10.39, dicyclohexylamine exists predominantly in its protonated (dicyclohexylammonium) form in the environment. oecd.orgoecd.org This form is expected to have high mobility in water. oecd.org The neutral form has a high potential to volatilize from surface waters. oecd.org Dicyclohexylamine is considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com

Studies on Biodegradation Pathways of Amine Salts

The biodegradation of this compound is expected to proceed via the breakdown of its constituent parts.

Dicyclohexylamine Component: Dicyclohexylamine is considered readily biodegradable. oecd.org One study using a Japanese MITI test, which is comparable to OECD TG 301C, observed 77% biodegradation after 14 days. oecd.org Another study using a closed bottle test showed over 96% degradation after 20 days. oecd.org Research on the closely related compound cyclohexylamine (B46788) has identified a biodegradation pathway in Brevibacterium species. This pathway involves the oxidation of cyclohexylamine to cyclohexanone (B45756), followed by ring cleavage to form adipate. nih.gov A similar oxidative deamination pathway is plausible for dicyclohexylamine.

Octanoate Component: Octanoic acid is a naturally occurring fatty acid and is expected to be readily biodegradable. epa.gov Studies have shown that it can be degraded by bacteria through β-oxidation, a common metabolic pathway for fatty acids. nih.govnih.gov

Amine Salts: The biodegradation of amine salts often begins with the cleavage of the carbon-nitrogen bond. frontiersin.org For quaternary ammonium (B1175870) salts with long alkyl chains, the initial step is N-dealkylation to form a tertiary amine, which is then further degraded. nih.gov While this compound is a secondary ammonium salt, a similar initial cleavage is expected, releasing dicyclohexylamine and octanoic acid, which would then be degraded through their respective pathways. nih.gov

| Compound | Test Method | Result | Duration |

|---|---|---|---|

| Dicyclohexylamine | MITI Test (similar to OECD 301C) | 77% biodegradation oecd.org | 14 days |

| Dicyclohexylamine | Closed Bottle Test (similar to OECD 301D) | >96% degradation oecd.org | 20 days |

| Octanoic Acid | BOD Test (Domestic Sewage Inoculum) | 63% of theoretical BOD nih.gov | 30 days |

Role in Chemical Remediation Research

This compound's application in chemical remediation research is primarily focused on its function as a potent corrosion inhibitor. This role is a critical aspect of chemical remediation, as it involves the prevention and mitigation of chemical degradation of metallic materials. The research into this compound explores its efficacy as a volatile corrosion inhibitor (VCI), a class of compounds that can be applied without direct contact with the metal surface. This property makes it particularly valuable for protecting complex equipment and components in enclosed environments from the deleterious effects of corrosion.

The fundamental mechanism behind the remedial action of this compound is the formation of a protective, self-assembled molecular film on the metal surface. This thin film acts as a barrier, isolating the metallic substrate from corrosive agents in the environment, such as moisture and oxygen. The volatile nature of this compound allows it to transition into the vapor phase, disperse throughout an enclosed space, and subsequently adsorb onto metal surfaces, forming a uniform protective layer.

Scientific investigations have highlighted the effectiveness of this compound, often referred to interchangeably as dicyclohexylamine caprylate, as a corrosion inhibitor, especially for aluminum alloys. Research indicates that among similar compounds, dicyclohexylamine caprylate is a highly efficient inhibitor for the protection of these alloys through the mechanism of vapor phase self-assembly. researchgate.net

Electrochemical studies have been instrumental in quantifying the performance of this compound as a corrosion inhibitor. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are employed to measure key parameters like corrosion potential (Ecorr) and corrosion current density (icorr). A lower corrosion current density signifies a reduced corrosion rate and, consequently, a more effective inhibitor. In a notable research finding, the application of a self-assembled membrane, with this compound as a key component, on an aluminum alloy at 80°C in a 3.5 wt. % NaCl solution resulted in a significantly low corrosion current density of 3.033 × 10-9 A/cm². researchgate.net This value is substantially lower than that of the unprotected aluminum alloy, demonstrating the compound's significant protective capabilities. researchgate.net

The detailed findings from electrochemical analyses provide quantitative evidence of the compound's ability to mitigate corrosion. The data presented in the table below is derived from research on the performance of self-assembled films of which this compound is a prime example.

| Parameter | Value | Condition |

|---|---|---|

| Corrosion Current Density (icorr) | 3.033 × 10⁻⁹ A/cm² | On Al alloy with a self-assembled membrane at 80°C in a 3.5 wt. % NaCl solution researchgate.net |

This low corrosion current density underscores the substantial reduction in the corrosion rate of the aluminum alloy afforded by the protective film formed by this compound. The ongoing research into this and similar volatile corrosion inhibitors is a vital part of developing advanced and environmentally sustainable strategies for chemical remediation, specifically in the context of preventing the chemical degradation of metals.

Q & A

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in octanoate oxidation data across experimental models?

- Methodological Answer : Discrepancies arise from unlabeled octanoate sources (e.g., lipogenesis from glucose ). Use ¹³C₄-octanoate tracer infusions in humans or cell cultures to distinguish dietary vs. endogenous pathways. Measure enrichment via GC-MS with isobutyl derivatization and correct for background using fasted-state controls . For in vitro models, pair isotope tracing with fumarate supplementation to validate additive oxygen uptake .

Q. What experimental designs improve the reliability of enzymatic assays for octanoate activation?

- Methodological Answer : In acyl-CoA synthetase (e.g., FadD) assays, mitigate high background noise from octanoate solubility by optimizing substrate concentrations (e.g., 0.1–1 mM) and using kinetic models (Michaelis–Menten) with outlier exclusion. Mutagenesis (e.g., AMP exit channel modifications) enhances activity; validate via growth rates in E. coli ΔfadR strains on octanoate .

Q. How can researchers address variability in octanoate’s metabolic fate in liver studies?

- Methodological Answer : Use liver suspensions with controlled oxygen tension and co-substrates (e.g., fumarate) to stabilize oxidative pathways . Quantify octanoate disappearance via LC-MS/MS instead of titration to avoid distillation errors. Normalize data to protein content and include time-course analyses to capture transient metabolic states .

Q. What strategies mitigate interference in GC-MS analysis of octanoate enrichment during mixed-nutrient protocols?

- Methodological Answer : On mixed-nutrient days, baseline disturbances in SIM chromatograms (e.g., m/z 145.1) are minimized by selecting alternative ions (m/z 127.1/131.1) . Account for lipogenesis by comparing fasted vs. fed states and using compartmental modeling to estimate glucose-derived octanoate flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.